molecular formula C15H14N2O6S B1588654 N-(4-Nitrophenylsulfonyl)-L-phenylalanine CAS No. 64501-87-7

N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Cat. No.: B1588654
CAS No.: 64501-87-7
M. Wt: 350.3 g/mol
InChI Key: JVHRPLXWZFPXIJ-AWEZNQCLSA-N
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Description

Contextualizing N-(4-Nitrophenylsulfonyl)-L-phenylalanine within Amino Acid Derivative Research

The study of amino acid derivatives is a cornerstone of chemical biology, aiming to develop novel molecules with tailored biological activities and functionalities. By chemically modifying the fundamental structure of amino acids, researchers can create probes to study biological processes, develop new therapeutic agents, and engineer proteins with enhanced or novel properties. Non-natural phenylalanine derivatives, for instance, are utilized to introduce specific functional groups into proteins, enabling precise control over their structure and function. chemicalbook.com

This compound fits within this research paradigm as a synthetically modified amino acid. The introduction of the 4-nitrophenylsulfonyl group, often referred to as a "nosyl" group, significantly alters the electronic and steric characteristics of the L-phenylalanine scaffold. This modification can influence the molecule's interaction with biological targets, such as enzymes and receptors, making it a valuable tool for designing specific inhibitors or modulators of biological pathways.

Significance of Sulfonamide-Modified Phenylalanine Derivatives in Medicinal Chemistry

The sulfonamide functional group has a storied history in medicinal chemistry, being the cornerstone of the first commercially available antibacterial agents. nih.gov Beyond their antimicrobial applications, sulfonamides are integral to a wide array of pharmaceuticals, exhibiting activities such as antiviral, antidiabetic, and anticancer properties. researchgate.net The incorporation of a sulfonamide moiety into a phenylalanine backbone combines the structural features of an amino acid with the proven pharmacological potential of sulfonamides.

Sulfonamide-modified phenylalanine derivatives are of particular interest due to their potential to mimic or interfere with natural biological recognition processes. As amino acids are the building blocks of proteins, these derivatives can be designed to target the active sites of enzymes or the binding pockets of receptors that normally interact with natural amino acids or peptides. The structural rigidity and specific hydrogen bonding capabilities of the sulfonamide group can enhance binding affinity and selectivity for these targets. Research has shown that sulfonamide-phenylalanine analogues can exhibit antibacterial, antifungal, and anticancer activities. researchgate.net

Historical Development and Emerging Research Trajectories of this compound

The historical development of this compound is intertwined with the broader exploration of sulfonamides and amino acid chemistry. The initial discovery of sulfonamide drugs in the 1930s spurred extensive research into their derivatives, aiming to enhance their efficacy and broaden their therapeutic applications. nih.gov The synthesis of N-sulfonylated amino acids became a significant area of investigation, providing a versatile platform for creating new bioactive molecules.

Early research likely focused on the synthesis and basic characterization of this compound as part of a systematic exploration of modified amino acids. More recently, the focus has shifted towards its application as a key intermediate in the synthesis of more complex molecules with specific biological targets.

An emerging and significant research trajectory involves the use of this compound as a starting material for the synthesis of novel therapeutic agents. A recent study published in November 2024 detailed the synthesis of a new series of phenylalanine-derived carboxamides starting from this compound. researchgate.net These derivatives were designed and evaluated for their antimalarial and antioxidant properties, demonstrating high binding affinity to target protein residues in computational studies and exhibiting effective biological activity in vitro. researchgate.net This research highlights the contemporary relevance of this compound as a scaffold for the development of new drugs.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 64501-87-7 researchgate.net
Molecular Formula C15H14N2O6S researchgate.net
Molecular Weight 350.35 g/mol researchgate.net
Melting Point 169 °C nih.gov
Appearance White to Light yellow powder to crystal nih.gov
Specific Rotation [α]20/D -18.0 to -20.0 deg (c=3, Acetone) nih.gov

Detailed Research Findings

While direct and extensive research focusing solely on the biological activities of this compound is not widely published, its role as a crucial synthetic intermediate provides significant insight into its utility.

A notable study from November 2024 underscores its importance. Researchers synthesized a series of novel phenylalanine-derived carboxamides using this compound as the foundational intermediate. researchgate.net The core synthetic strategy involved the initial reaction of L-phenylalanine with 4-nitrobenzene sulfonyl chloride in a basic aqueous solution to yield the target compound, this compound. researchgate.net This intermediate was then coupled with various cyclic amines using phenylboronic acid as a coupling agent to produce the final carboxamide derivatives. researchgate.net

The resulting compounds were subjected to in silico analysis, which predicted favorable drug-like properties. researchgate.net Subsequent molecular docking studies revealed that these derivatives exhibited high binding affinity with the active site of the FKBP35 binding domain of Plasmodium falciparum, the parasite responsible for malaria, and the active site of an antioxidant-related protein. researchgate.net These computational predictions were validated through in vitro assays, which confirmed that the synthesized compounds possess effective antimalarial and antioxidant activities when compared to standard drugs. researchgate.net This research exemplifies how this compound serves as a valuable building block for generating new molecules with significant therapeutic potential.

Furthermore, studies on structurally related compounds provide additional context. For instance, a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which share the N-phenylsulfonylamino acid core, were found to be potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com This suggests that the N-phenylsulfonyl-L-phenylalanine scaffold can be a key pharmacophore for enzyme inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHRPLXWZFPXIJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427081
Record name N-(4-Nitrophenylsulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64501-87-7
Record name L-Phenylalanine, N-[(4-nitrophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64501-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenylsulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenylsulfonyl L Phenylalanine

Stereoselective Synthesis Approaches to N-(4-Nitrophenylsulfonyl)-L-phenylalanine and its Chiral Derivatives

Maintaining stereochemical integrity is paramount when synthesizing and utilizing chiral molecules like this compound. Advanced synthetic strategies are employed to ensure high enantiomeric purity in the final products and their derivatives.

The most direct synthesis of this compound involves the reaction of the naturally occurring amino acid L-phenylalanine with 4-nitrobenzenesulfonyl chloride. researchgate.netmdpi.com This reaction is typically performed in a basic aqueous solution, such as aqueous sodium carbonate, where the amino group of L-phenylalanine acts as a nucleophile, attacking the sulfonyl chloride. researchgate.netmdpi.com Since the chiral center of L-phenylalanine is not directly involved in the reaction, its configuration is retained, leading to the enantiomerically pure L-isomer of the product.

Further transformations can be carried out on the this compound molecule to produce various chiral derivatives. A key transformation is the reduction of the nitro group on the phenylsulfonyl moiety. This can be achieved using various reducing agents, including metallic iron in the presence of an acid or through catalytic hydrogenation. nih.govgoogle.com This process yields N-(4-aminophenylsulfonyl)-L-phenylalanine, a versatile intermediate for further functionalization, without affecting the stereochemistry of the phenylalanine core.

For the synthesis of more complex chiral derivatives, multi-step enantioselective strategies are often required. While not detailed specifically for this compound, methodologies used for analogous complex amino acids are instructive. For instance, the enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine has been achieved using Williams's chiral auxiliary in a key alkylation step to establish the stereocenter with high enantioselectivity. nih.gov Similar strategies, involving the construction of the amino acid backbone through asymmetric reactions followed by sulfonylation, represent a powerful approach to chiral derivatives that are not directly accessible from natural L-phenylalanine.

Table 1: Key Synthetic Transformations

Transformation Reagents/Conditions Product Stereochemical Outcome
Sulfonylation L-phenylalanine, 4-nitrobenzenesulfonyl chloride, Na₂CO₃ (aq) This compound Retention of L-configuration researchgate.netmdpi.com
Nitro Reduction Iron dust, ammonium (B1175870) chloride, ethanol/water N-(4-Aminophenylsulfonyl)-L-phenylalanine Retention of L-configuration nih.gov

| Asymmetric Synthesis | Williams's auxiliary, benzylic bromide intermediates | Protected complex phenylalanine derivatives | High enantioselectivity nih.gov |

In peptide synthesis, the temporary blocking of the N-terminal amino group is essential to prevent side reactions and ensure orderly chain elongation. The N-(4-Nitrophenylsulfonyl) group, often referred to as the nosyl (Ns) group, serves as an effective N-protecting group. creative-peptides.com

The nosyl group is highly valuable because it is stable under the acidic conditions often used to remove other protecting groups (like the Boc group) but can be cleaved under specific, mild nucleophilic conditions. creative-peptides.com This orthogonality is a critical feature in complex multi-step syntheses. The deprotection is typically achieved using a thiol, such as thiophenol, in the presence of a base.

Crucially, the N-sulfonyl linkage in nosyl-protected amino acids helps to control stereochemistry during peptide coupling reactions. The primary mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.gov The electron-withdrawing nature of the 4-nitrophenylsulfonyl group significantly reduces the propensity for this cyclization to occur. Unlike N-acyl groups (such as acetyl or benzoyl), the sulfonamide nitrogen is less nucleophilic and the resulting sulfonamide is more stable, thus suppressing the formation of the problematic oxazolone (B7731731) intermediate and preserving the stereochemical integrity of the amino acid residue. creative-peptides.comresearchgate.net

Amidation, or peptide bond formation, is a critical step where the risk of racemization is high, particularly when activating the carboxylic acid of an N-protected amino acid. The mechanism involves the activation of the carboxyl group, which makes the α-proton more acidic and susceptible to removal by a base. nih.gov If the N-protecting group is an acyl-type group (like N-acetyl), the activated intermediate can readily cyclize to an oxazolone. nih.govnih.gov The oxazolone intermediate has a highly acidic proton at the chiral α-carbon, which can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a racemic or epimerized mixture of the amino acid. nih.govresearchgate.net

The use of the N-(4-Nitrophenylsulfonyl) protecting group is a key strategy to mitigate this racemization pathway. The key reasons for its effectiveness are:

Electronic Effects: The powerful electron-withdrawing nature of the nosyl group decreases the electron density on the sulfonamide nitrogen. This makes the nitrogen significantly less nucleophilic than the nitrogen of an amide (like in an N-acetyl group), thereby disfavoring the intramolecular cyclization required to form the oxazolone. creative-peptides.com

Stability of the Activated Intermediate: While the carboxyl group is activated for coupling (e.g., as an active ester or by a coupling reagent like TBTU), the nosyl-protected intermediate is more resistant to cyclization and subsequent racemization compared to its N-acyl counterparts. nih.govresearchgate.net

Studies on the racemization of N-acetyl-L-phenylalanine during amidation reactions have shown that the choice of coupling reagent and base is critical, with significant epimerization often observed. nih.govnih.gov By contrast, N-sulfonyl-protected amino acids, including this compound, offer a much higher degree of stereochemical retention under similar coupling conditions, making them superior choices for the synthesis of peptides where chirality is crucial.

Functionalization and Derivatization Strategies for this compound

The structure of this compound provides multiple sites for chemical modification, including the carboxylic acid, the nitro group, and the aromatic rings. These sites allow for the synthesis of a wide array of derivatives, including amides and various heterocyclic systems.

Carboxamides: The carboxylic acid moiety of this compound is readily converted into carboxamide derivatives. This is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. A published method describes the reaction of N-((4-nitrophenyl)sulfonyl)phenylalanine with various cyclic amines using phenylboronic acid as a coupling agent to yield the corresponding carboxamide derivatives. researchgate.net

Thiosemicarbazides: Thiosemicarbazide (B42300) derivatives are valuable precursors for the synthesis of heterocyclic compounds. researchgate.netnih.gov Their synthesis from this compound is a two-step process:

Hydrazide Formation: The carboxylic acid is first converted to the corresponding hydrazide. This is often done by converting the acid to a methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate.

Thiosemicarbazide Synthesis: The resulting this compound hydrazide is then reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in a solvent like methanol (B129727) under reflux. nih.govmdpi.com The nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide linkage.

Table 2: Examples of Synthesized Carboxamide and Thiosemicarbazide Derivatives

Derivative Type Starting Materials Key Transformation Resulting Moiety
Carboxamide This compound, Cyclic Amine, Phenylboronic Acid Amide coupling -C(O)-NR₂ researchgate.net

| Thiosemicarbazide | this compound Hydrazide, Isothiocyanate | Addition reaction | -C(O)-NH-NH-C(S)-NHR nih.govmdpi.com |

The functionalized derivatives of this compound serve as key intermediates for constructing more complex heterocyclic systems.

Thiadiazoles and Triazoles: The thiosemicarbazide derivatives described in section 2.2.1 are ideal precursors for 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.govresearchgate.net

1,3,4-Thiadiazoles: Intramolecular cyclization of the thiosemicarbazide can be induced by dehydration using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. nih.govnih.gov This reaction forms the five-membered 1,3,4-thiadiazole (B1197879) ring.

1,2,4-Triazoles: Alternatively, treating the same thiosemicarbazide precursor with a base, such as aqueous sodium hydroxide, followed by heating, leads to the formation of a 1,2,4-triazole (B32235) ring system. nih.govresearchgate.netnih.gov

Quinazolin-4-ones: The synthesis of quinazolin-4-one derivatives typically involves the cyclization of an N-acyl-anthranilic acid derivative. nih.govnih.gov To incorporate the N-(4-Nitrophenylsulfonyl)phenylalanine moiety, a synthetic route could involve:

Coupling of this compound with anthranilic acid (2-aminobenzoic acid) to form an amide bond.

The resulting intermediate, 2-(N-(N-(4-Nitrophenylsulfonyl)-L-phenylalanyl))aminobenzoic acid, can then be cyclized. This is often achieved by heating with a dehydrating agent like acetic anhydride, which first forms a benzoxazinone (B8607429) intermediate that subsequently reacts with an amine and cyclizes to the desired quinazolin-4-one scaffold. nih.gov

These synthetic strategies demonstrate the utility of this compound as a scaffold for generating a diverse range of complex chiral molecules with potential applications in various fields of chemical research.

N-Alkylation and N-Methylation of this compound and Analogues

The N-alkylation and, more specifically, N-methylation of the sulfonamide nitrogen in this compound and its analogues are crucial transformations for creating derivatives with altered properties, often used in the synthesis of N-methylated peptides. nih.gov The nosyl group's electron-withdrawing nature facilitates the methylation process.

A common and effective method for the methylation of N-nosyl-α-amino acid esters involves the use of diazomethane (B1218177). nih.govresearchgate.net Research shows that the methylation of N-nosyl-α-amino acid methyl esters with diazomethane proceeds quantitatively. nih.gov This process first involves the esterification of the carboxylic acid function, followed by the methylation of the sulfonamide nitrogen. researchgate.net This selectivity is attributed to the differing acidity of the protons within the molecule.

Alternative, safer methylating agents have also been explored. Trimethylsilyldiazomethane, a commercially available reagent, provides a practical route for the chemo-specific methylation of the carboxyl function of N-nosyl-α-amino acids, yielding high-purity products while avoiding the hazards associated with the highly toxic and explosive diazomethane. nih.gov

The following table summarizes findings on the methylation of nosyl-protected amino acid derivatives, which are directly applicable to this compound.

Table 1: Methodologies for Methylation of N-Nosyl Amino Acid Derivatives

Reagent Substrate Type Product Key Findings Reference
Diazomethane N-Nosyl-α-amino acid methyl esters N-Methyl-N-nosyl-α-amino acid methyl esters Quantitative methylation of the sulfonamide nitrogen occurs after esterification of the carboxyl group. researchgate.net No detectable racemization was observed. nih.gov nih.govresearchgate.net
Trimethylsilyldiazomethane N-Nosyl-α-amino acids N-Nosyl-α-amino acid methyl esters Provides chemo-specific methylation of the carboxyl function, offering a safer alternative to diazomethane for the first step of a two-step N-methylation process. nih.gov nih.gov

Novel Synthetic Routes and Process Intensification for this compound Production

The production of this compound relies on the efficient synthesis of its key precursor, 4-nitro-L-phenylalanine. Recent advancements have focused on sustainable and intensified processes, including biocatalysis in continuous flow systems and optimized nitration reactions.

Continuous Flow Synthesis Utilizing Immobilized Biocatalysts (e.g., Phenylalanine Ammonia (B1221849) Lyase)

A highly promising and sustainable approach for synthesizing L-phenylalanine derivatives is the use of immobilized enzymes in continuous flow reactors. Phenylalanine ammonia lyases (PALs) are particularly effective biocatalysts for this purpose. frontiersin.org PALs catalyze the reverse reaction of amination, converting substituted cinnamic acids into their corresponding phenylalanine analogues in the presence of high concentrations of ammonia. frontiersin.orgnovartis.com

To enhance process scalability and catalyst reusability, PAL enzymes have been covalently immobilized on various supports. frontiersin.orgnovartis.com This creates a stable and reusable heterogeneous catalyst suitable for industrial applications. Recent studies have demonstrated the incorporation of immobilized PAL into a continuous flow system for the synthesis of 4-nitro-L-phenylalanine from 4-nitrocinnamic acid. frontiersin.orgnovartis.com This method offers significant advantages over batch processes, including drastically shorter reaction times and high productivity. novartis.com For instance, the synthesis of 4-nitro-phenylalanine achieved an excellent conversion of 89% ± 5% with a residence time of just 20 minutes, a process that could be maintained for over 24 hours. frontiersin.orgnovartis.com

Table 2: Continuous Flow Synthesis of 4-nitro-L-phenylalanine using Immobilized PAL

Parameter Value/Condition Reference
Enzyme Phenylalanine Ammonia Lyase (PbPAL) frontiersin.org
Support Commercially available support (covalent immobilization) frontiersin.orgnovartis.com
Substrate 4-nitrocinnamic acid frontiersin.orgnovartis.com
Ammonia Source Ammonium carbamate (B1207046) (5 M) frontiersin.org
System Continuous flow reactor frontiersin.orgnovartis.com
Residence Time 20 minutes frontiersin.orgnovartis.com
Conversion 89% ± 5% frontiersin.orgnovartis.com
Stability Maintained over 24 hours frontiersin.orgnovartis.com

Nitration Reactions of L-Phenylalanine to Precursors of this compound

The traditional and most direct method for synthesizing the key precursor, 4-nitro-L-phenylalanine, is the nitration of L-phenylalanine using a mixed acid solution of concentrated sulfuric acid and nitric acid. prepchem.comresearchgate.net

In a typical batch reactor process, L-phenylalanine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0°C), and concentrated nitric acid is added dropwise. prepchem.comresearchgate.net Studies have reported yields ranging from 50-55% to 65.2% under optimized batch conditions. prepchem.comresearchgate.net However, batch nitration can be slow and may lead to the formation of by-products, such as the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, due to localized excesses of acid. researchgate.net

To address the limitations of batch processing, process intensification using tubular or coil reactors has been investigated. researchgate.netgoogle.com This approach facilitates continuous production, improves heat and mass transfer, shortens reaction times, and can suppress the formation of dimeric by-products. researchgate.netgoogle.com Research using a tubular reactor demonstrated a significant increase in the yield of L-4-nitrophenylalanine to 80.9% with a dramatically reduced reaction time of just 5 minutes at 50°C. researchgate.net

Table 3: Comparison of Nitration Methods for L-Phenylalanine

Method Reagents (Volume Ratio H₂SO₄:HNO₃) Temperature Time Yield Key Advantages/Disadvantages Reference
Batch Reactor 2:1 0°C 3 hours 65.2% Slower reaction; potential for by-product formation. researchgate.net researchgate.net
Batch Reactor ~5.3:1 (based on mL) 0°C 10-15 min 50-55% Standard laboratory procedure. prepchem.com prepchem.com
Tubular/Coil Reactor 2:1 50°C 5 minutes 80.9% Faster reaction, higher yield, suitable for continuous production, suppresses dimerization. researchgate.net researchgate.net
Coil Reactor 3:1 60°C 5 minutes Not specified Good safety, short reaction time, favorable for continuous production. google.com google.com

Structural Elucidation and Conformational Analysis of N 4 Nitrophenylsulfonyl L Phenylalanine and Its Complexes

Advanced Spectroscopic Characterization of N-(4-Nitrophenylsulfonyl)-L-phenylalanine and Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound, confirming its molecular structure and providing insights into its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to each unique nucleus in the molecule, allowing for definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals characteristic chemical shifts for the protons of the phenylalanine and nitrophenylsulfonyl moieties. chemicalbook.com For instance, the aromatic protons of the phenyl ring and the nitrophenyl group appear in the downfield region, while the aliphatic protons of the phenylalanine backbone are observed at higher field strengths. chemicalbook.comresearchgate.net The coupling patterns between adjacent protons provide further information about the connectivity of the atoms. Studies on related phenylalanine derivatives show that the chemical shifts can be influenced by the electronic environment and conformational changes. hmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com Each carbon atom in this compound gives rise to a distinct resonance, with the chemical shift dependent on its hybridization and the nature of its substituents. chemicalbook.comresearchgate.net The carbonyl carbon of the carboxylic acid and the aromatic carbons typically appear at lower field, while the aliphatic carbons are found at higher field. hmdb.caillinois.edu Solid-state ¹³C NMR studies on phenylalanine have demonstrated that these spectra are also sensitive to the dynamics of the molecule, such as the reorientation of the phenyl ring. mit.edu

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR Shift (ppm) in DMSO-d₆ chemicalbook.com¹³C NMR Data
Carboxylic Acid (OH)12.9Available through spectral databases
NH Proton8.75
Nitrophenyl Protons8.209, 7.758
Phenyl Protons7.13
α-CH3.983
β-CH₂3.004, 2.731

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 350.35 g/mol . chemicalbook.com The fragmentation pattern observed in the mass spectrum provides additional structural information. For example, the fragmentation of related phenylalanine derivatives often involves the loss of specific functional groups, which aids in structure elucidation. nist.govnih.govnist.gov High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, further confirming its identity. nih.govnih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Observation Reference
Mass Spectrometry (MS)Molecular Ion (M⁺): 350 chemicalbook.com
High-Resolution Mass Spectrometry (HRMS)Confirms elemental formula C₁₅H₁₄N₂O₆S chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. nih.govnsf.gov The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

Key functional groups and their characteristic vibrational frequencies include:

O-H Stretch: A broad band is typically observed for the carboxylic acid hydroxyl group. ieeesem.com

N-H Stretch: The stretch for the sulfonamide N-H bond is also present. libretexts.org

C=O Stretch: A strong absorption corresponding to the carbonyl group of the carboxylic acid is a prominent feature. libretexts.org

S=O Stretches: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are observed. researchgate.net

NO₂ Stretches: Asymmetric and symmetric stretches for the nitro group are also identifiable. researchgate.net

Aromatic C-H and C=C Stretches: Vibrations associated with the two aromatic rings are also present in the spectrum. researchgate.netspectrabase.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound and Related Structures

Functional Group Approximate Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3400-2500 (broad)Stretching
N-H (Sulfonamide)3300-3200Stretching
C=O (Carboxylic Acid)1725-1700Stretching
S=O (Sulfonyl)1350-1300 and 1160-1140Asymmetric and Symmetric Stretching
NO₂ (Nitro)1550-1500 and 1370-1320Asymmetric and Symmetric Stretching

X-ray Crystallographic Studies and Solid-State Structural Analysis

Determination of Crystal Structures of this compound Derivatives

While the specific crystal structure of this compound was not detailed in the provided search results, studies on analogous sulfonamide derivatives and phenylalanine-containing compounds offer significant insights. mdpi.comnih.gov For example, the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers reveal that while bond lengths and angles are similar, the torsion angles can differ significantly, leading to different orientations of the phenyl rings. mdpi.com Similarly, crystallographic analyses of compounds like 4-iodo-L-phenylalanine have been used to understand the atomic interactions within the crystal lattice. nih.gov These studies underscore the importance of X-ray diffraction in determining the precise solid-state conformation of such molecules.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions, primarily hydrogen bonds, to form supramolecular assemblies. nih.gov

Computational Chemistry and Molecular Modeling of N 4 Nitrophenylsulfonyl L Phenylalanine

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches for N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Quantum mechanics (QM) and molecular mechanics (MM) are the two primary pillars of computational analysis for molecules. QM methods, rooted in the fundamental principles of quantum physics, provide highly accurate descriptions of electronic structure. In contrast, MM methods use classical physics approximations, enabling the rapid calculation of the geometries and energies of large molecular systems.

Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. For this compound, DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) basis set, can elucidate its molecular geometry and a host of electronic properties. researchgate.netnih.gov

These calculations provide key molecular descriptors that characterize the molecule's reactivity and physical properties. The molecular electrostatic potential (MEP) map, for instance, identifies the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov Regions around the oxygen atoms of the nitro and sulfonyl groups typically show negative potential (electron-rich), while the hydrogen of the carboxylic acid and the amide group show positive potential (electron-poor).

Table 1: Calculated Molecular Descriptors for this compound (Illustrative)

DescriptorIllustrative ValueSignificance
Total Energy -1285.5 HartreeThermodynamic stability of the molecule.
Dipole Moment 6.5 DebyeOverall polarity and solubility characteristics.
Electronegativity (χ) 4.8 eVThe power to attract electrons in a chemical bond. nih.gov
Chemical Hardness (η) 1.9 eVResistance to change in electron distribution. nih.gov
Electrophilicity (ω) 6.1 eVPropensity to act as an electron acceptor. nih.gov

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Geometric optimization is a critical computational step to determine the most stable three-dimensional conformation of a molecule—its lowest energy state. The Hartree-Fock (HF) method is a foundational ab initio (from first principles) approach that provides a good starting point for geometric optimization. scirp.orgscirp.orggelisim.edu.tr While computationally more demanding than DFT, the HF method can effectively map the potential energy surface of a molecule to find its optimal structure. scirp.orgresearchgate.net

For larger molecules or for more rapid calculations, semi-empirical methods such as PM3, PM6, and PM7 are employed. gelisim.edu.trnih.gov These methods incorporate experimental data (parameters) to simplify the complex equations of quantum mechanics, making them significantly faster. nih.govdtic.mildtic.mil They are particularly useful for scanning multiple possible conformations of flexible molecules like this compound to identify the most stable geometry before undertaking more computationally expensive DFT or HF calculations. gelisim.edu.tr

Table 2: Comparison of Geometric Optimization Methods (Illustrative)

MethodTypeRelative SpeedRelative Accuracy
Hartree-Fock (HF) Ab InitioSlowGood
DFT (e.g., B3LYP) Ab InitioModerateVery Good
PM7 Semi-EmpiricalVery FastModerate
PM3 Semi-EmpiricalVery FastFair

Molecular Orbital Analysis (HOMO-LUMO Transitions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies

ParameterIllustrative Energy (eV)Description
HOMO Energy -7.2Energy of the highest occupied molecular orbital (electron-donating capacity).
LUMO Energy -3.4Energy of the lowest unoccupied molecular orbital (electron-accepting capacity).
HOMO-LUMO Gap (ΔE) 3.8Energy required for electronic excitation; indicates chemical reactivity and stability. nih.gov

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting ligand-protein interactions and binding affinities.

In a molecular docking simulation, derivatives of this compound would be placed into the binding site of a target protein. The software then explores various binding poses and scores them based on a force field that calculates the energy of the interaction. The resulting binding affinity, often expressed in kcal/mol, is a prediction of how strongly the ligand binds to the protein. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov This predictive scoring allows for the virtual screening of many derivatives to identify those with the highest potential for strong binding. nih.gov

Beyond just a score, docking studies provide a detailed, three-dimensional model of the ligand within the protein's active site. This allows for the precise identification of key intermolecular contacts that stabilize the complex. For this compound, several types of interactions are critical for its binding mode.

Hydrogen Bonding: The carboxylic acid (-COOH), the sulfonamide (-SO2NH-), and the nitro group (-NO2) are all capable of forming hydrogen bonds with amino acid residues in a protein's active site. These are strong, directional interactions crucial for binding specificity.

Pi-Stacking and Pi-Interactions: The two aromatic rings (the phenylalanine ring and the nitrophenyl ring) can engage in pi-pi stacking or T-shaped pi interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov NH-pi interactions are also possible between amide groups and the aromatic rings. nih.gov

Hydrophobic Interactions: The phenyl ring and the carbon backbone of the phenylalanine moiety can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The polarized sulfonyl and nitro groups contribute to the electrostatic potential of the molecule, guiding its orientation within the protein's electrostatic field. nih.gov

Table 4: Potential Intermolecular Contacts for this compound

Interaction TypeMolecular Moiety InvolvedPotential Protein Residue Partners
Hydrogen Bond Donor Carboxylic acid (-OH), Sulfonamide (-NH)Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond Acceptor Carboxylic acid (C=O), Sulfonyl (O=S=O), Nitro (-NO2)Asn, Gln, Lys, Arg, Main-chain N-H
Pi-Pi Stacking Phenyl ring, Nitrophenyl ringPhe, Tyr, Trp, His
Hydrophobic Phenylalanine side chainAla, Val, Leu, Ile, Met

Theoretical Investigations of Interaction Mechanisms Involving this compound

Theoretical and computational studies offer significant insights into the interaction mechanisms of complex molecules like this compound. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations of its constituent moieties—L-phenylalanine and nitrophenyl-sulfonyl groups—and structurally similar compounds. These studies help elucidate the fundamental forces driving its interactions with various surfaces and biological targets.

The adsorption of this compound onto material surfaces is expected to be a multifaceted process, governed by the combined properties of its phenylalanine residue and the electron-withdrawing nitrophenylsulfonyl group. Studies on L-phenylalanine and related sulfonated compounds provide a framework for understanding these potential mechanisms.

The adsorption of L-phenylalanine, the core amino acid of the target molecule, has been studied on various materials, such as activated carbon. These studies reveal that the adsorption process is strongly influenced by solution pH and the interplay of different interaction forces. researchgate.netnih.gov The primary mechanisms identified for L-phenylalanine adsorption include:

Hydrophobic Interactions: The non-polar benzyl (B1604629) group of phenylalanine can engage in hydrophobic interactions, particularly π-π stacking, with aromatic surfaces of an adsorbent. nih.gov This type of interaction is generally independent of pH and is considered a significant driving force for adsorption. nih.gov For this compound, the presence of two aromatic rings (the phenyl ring from phenylalanine and the nitrophenyl ring from the sulfonyl group) would likely enhance these π-π stacking interactions.

Hydrogen Bonding: The carboxyl group and the N-H group of the sulfonamide in this compound are potential sites for hydrogen bonding with functional groups on an adsorbent's surface. nih.gov

Studies on activated carbons prepared from date stones have shown that L-phenylalanine adsorption is significant, with the maximum capacity heavily dependent on pH. researchgate.netnih.gov The data suggests that both hydrophobic and electrostatic interactions are crucial for the adsorption process. researchgate.net

Table 1: Adsorption Parameters for L-phenylalanine on Activated Carbon

AdsorbentpH for Max AdsorptionMaximum Adsorption Capacity (q_max)Kinetic Model Followed
Activated Carbon from Date Stones (KOH activation)5.7188.3 mg g⁻¹Pseudo-second order
Activated Carbon from Date Stones (ZnCl₂ activation)5.7133.3 mg g⁻¹Pseudo-second order

This data pertains to the adsorption of the parent amino acid, L-phenylalanine, and is used as an analogue to understand the potential behavior of this compound. Data sourced from Belhachemi et al. (2016). researchgate.netnih.gov

Kinetic and thermodynamic modeling helps to quantify the efficiency and spontaneity of the interaction of this compound with other surfaces or molecules. Again, studies on its parent amino acid, L-phenylalanine, provide the most relevant available models.

Kinetic Modeling

The kinetics of adsorption describe the rate at which a solute is removed from a solution and onto an adsorbent surface. Adsorption studies of L-phenylalanine onto activated carbon have consistently shown that the process is well-described by the pseudo-second-order kinetic model . researchgate.netnih.gov This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. Given the functional groups present in this compound (carboxyl, sulfonyl, nitro groups), it is plausible that its interactions with functionalized surfaces would also follow this model, indicating a strong, specific binding rather than simple physisorption.

Thermodynamic Modeling

Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process by analyzing parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For the adsorption of L-phenylalanine onto activated carbon derived from date stones, the thermodynamic study revealed that the process is exothermic in nature. researchgate.net

An exothermic process (negative ΔH°) indicates that the interaction releases heat, and the adsorption is more favorable at lower temperatures.

The change in Gibbs free energy (ΔG°) indicates the spontaneity of the process. A negative value for ΔG° signifies that the adsorption is spontaneous.

The change in entropy (ΔS°) reflects the change in randomness at the solid-liquid interface during adsorption.

The self-assembly of phenylalanine and its derivatives is driven by a combination of thermodynamic and kinetic factors. nih.gov The primary interactions stabilizing these assemblies are π–π stacking and hydrogen-bonding. nih.gov The formation of such ordered structures from monomeric states is governed by the difference in chemical potential, which acts as the thermodynamic driving force. nih.gov For this compound, the strong potential for both hydrogen bonding and π-π stacking (from two aromatic rings) suggests that its interactions would be thermodynamically favorable under appropriate conditions. Computational studies on a similar compound, ({4-nitrophenyl}sulfonyl)tryptophan, have used Density Functional Theory (DFT) to calculate the energies of interactions between the molecular units, corroborating the importance of intermolecular forces in the stability of the aggregated structure. researchgate.net

Biological Activity and Mechanistic Insights of N 4 Nitrophenylsulfonyl L Phenylalanine Derivatives

Structure-Activity Relationship (SAR) Studies of N-(4-Nitrophenylsulfonyl)-L-phenylalanine Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been instrumental in optimizing potency and specificity.

The essential pharmacophoric features of this class of compounds have been delineated through systematic structural modifications. The phenylalanine core is considered crucial for maintaining antiviral activity. nih.gov The biological efficacy is significantly influenced by the nature of the substituents on both the phenyl ring of phenylalanine and the N-sulfonyl group.

For benzenesulfonamide-containing phenylalanine derivatives, which are close analogues, SAR studies have identified key requirements for potent activity as HIV-1 inhibitors. nih.gov The core structure typically involves the L-phenylalanine scaffold, a sulfonamide linker, and a substituted phenyl group. Three-dimensional QSAR studies on related sulfa drugs have shown that the spatial arrangement of electrostatic and steric fields is a primary determinant of binding affinity. nih.gov The sulfonamide's NHSO2 group is often a common feature in active analogues, suggesting its importance in forming key interactions with the biological target. nih.gov The electron-withdrawing nature of the 4-nitro group on the phenylsulfonyl moiety can significantly influence the electronic properties and binding interactions of the molecule.

Structural modifications to the this compound framework have a profound impact on antiviral potency, particularly against HIV-1.

HIV-1 Capsid Modulators: The HIV-1 capsid (CA) protein is a validated therapeutic target due to its essential roles in both early and late stages of the viral life cycle. nih.gov Research into benzenesulfonamide-containing phenylalanine derivatives, designed as analogues of the known CA inhibitor PF-74, has led to compounds with significantly improved antiviral activity. nih.gov For instance, the introduction of a piperazinone moiety led to the identification of compound 11l , which demonstrated anti-HIV-1 activity that was 5.78-fold more potent than PF-74. nih.gov Interestingly, this compound also showed remarkable potency against HIV-2, being almost 120 times more effective than PF-74. nih.gov These findings underscore the potential for optimizing antiviral potency by modifying the regions of the molecule that interact with the solvent-exposed interface of the target protein. nih.govnih.gov

Table 1: Antiviral Activity of Representative Benzenesulfonamide-Phenylalanine Derivatives against HIV-1 and HIV-2 nih.gov
CompoundAnti-HIV-1NL4-3 EC50 (nM)Anti-HIV-2ROD EC50 (nM)
PF-741403700
11l24.231

HIV-1 Vif Antagonists: The HIV-1 accessory protein Vif is another attractive antiviral target because it is essential for viral replication in vivo. nih.gov Vif functions by inducing the degradation of the host's natural antiviral proteins, the APOBEC3 (A3) family. mdpi.comnih.gov Inhibiting Vif restores the cell's innate ability to fight the virus. While direct studies on this compound are limited, research has been conducted on structurally related compounds. Notably, a study on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives identified them as potent HIV-1 Vif antagonists, demonstrating that the (4-nitrophenyl)sulfonyl moiety is a viable scaffold for designing Vif inhibitors. mdpi.com The general mechanism for such antagonists is to interrupt critical protein-protein interactions, such as the Vif-CBFβ interaction, which is necessary for Vif to form a functional E3 ubiquitin ligase complex. mdpi.com

The biological activity of these derivatives is not solely dependent on static structural features but also on their dynamic behavior and physicochemical properties.

Conformational Plasticity: Molecular dynamics (MD) simulations have provided a rationale for the enhanced potency of optimized analogues like compound 11l . nih.gov These simulations reveal that the molecule can adopt specific low-energy conformations within the binding pocket of the HIV-1 capsid protein. The ability of the molecule to flexibly adapt its conformation to maximize favorable interactions with protein residues is a key determinant of its binding affinity and, consequently, its inhibitory potency. nih.gov

Hydrophobicity: The hydrophobicity of the molecule plays a dual role. Increased hydrophobic character can enhance binding to hydrophobic pockets within a target protein, a common feature in drug-target interactions. However, it also influences properties like solubility and cell permeability. In studies of phenylalanine-based surfactants, hydrophobic interactions were found to be paramount for bactericidal properties, though excessive hydrophobicity could lead to a "cut-off" effect where activity decreases. researchgate.net For aromatic amino acids like phenylalanine, interactions are strongly influenced by the local environment, with hydrophobic effects dominating in low-dielectric (e.g., protein core) environments. Therefore, a finely tuned balance of hydrophobicity is essential for optimal bioactivity.

Mechanistic Investigations of this compound in Biological Systems

Understanding the precise molecular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents.

HIV-1 Capsid Inhibition: Mechanistic studies on the benzenesulfonamide-phenylalanine analogue 11l revealed a dual-stage inhibition profile against the HIV-1 capsid. nih.gov In the early stage of the viral life cycle, the compound was found to accelerate the assembly of the capsid core, a mechanism distinct from the stabilization effect of the parent compound PF-74. nih.gov In the late stage, its mechanism appears similar to PF-74, interfering with the proper maturation of virions, resulting in the production of less infectious viral particles. nih.gov

HIV-1 Vif Inhibition: The mechanism of Vif inhibition by antagonist molecules involves disrupting the assembly of the Vif-Cullin5-ElonginB/C-CBFβ E3 ubiquitin ligase complex. mdpi.com By blocking the interaction between Vif and its cellular partners, such as CBFβ, these inhibitors prevent the Vif-mediated degradation of APOBEC3G. mdpi.comnih.gov This allows APOBEC3G to be incorporated into newly formed virions, where it induces hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious. nih.govnih.gov

Other Protease Inhibition: The broader class of phenylalanine derivatives has been investigated for the inhibition of various proteases. For example, specific derivatives have been developed as potent inhibitors of Cathepsin L, a host protease involved in the cell entry of viruses like SARS-CoV-2. While not directly involving the N-(4-nitrophenylsulfonyl) group, these studies highlight the versatility of the phenylalanine scaffold in designing protease inhibitors.

Advanced analytical techniques have been employed to identify the direct molecular targets of these compounds and characterize their binding interactions.

Molecular Target Identification: For the benzenesulfonamide-containing phenylalanine derivatives, Surface Plasmon Resonance (SPR) studies have definitively confirmed that the HIV-1 capsid (CA) protein is the direct binding target. nih.gov SPR assays showed that these compounds, much like the lead compound PF-74, tend to bind more readily to the hexameric form of the CA protein than to the monomer. nih.gov

Interaction Profiling: Molecular docking and MD simulations have elucidated the specific interactions that anchor these inhibitors in the binding pocket of the HIV-1 CA protein. nih.gov The simulations for the potent compound 11l showed stable binding at the interface between two adjacent CA protomers. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key residues in the binding site. The sulfonamide moiety and the associated phenyl rings play a critical role in establishing these interactions, providing a molecular-level explanation for the structure-activity relationships observed experimentally. nih.gov

Immunomodulatory Effects of Unnatural Amino Acid Incorporation (e.g., Self-Tolerance Overcoming)

The incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy to modulate the immune system, particularly for overcoming the challenge of self-tolerance. genscript.comabyntek.com Self-tolerance is the immune system's natural inability to mount a significant response against its own cells and proteins (self-antigens), a crucial mechanism to prevent autoimmune diseases. genscript.comnih.gov However, this same mechanism can hinder the development of effective vaccines against cancer or chronic diseases where the target is a self-protein. researchgate.netnih.gov

Research has demonstrated that site-specifically replacing a natural amino acid with an immunogenic UAA can effectively break this tolerance. A key example involves using p-nitrophenylalanine (pNO₂Phe), a structural analog of the nitrophenylsulfonyl moiety in this compound. When pNO₂Phe was incorporated into self-proteins like murine tumor necrosis factor-alpha (mTNF-α) and murine retinol-binding protein (RBP4), it triggered a potent and lasting autoimmune response. researchgate.netnih.gov

In one study, mutating surface residues of mTNF-α to pNO₂Phe led to a T cell-dependent, high-titer IgG autoantibody response that was sustained for at least 40 weeks. nih.gov These antibodies were capable of recognizing multiple epitopes on the wild-type mTNF-α and conferred protection to mice against severe endotoxemia. nih.gov This indicates that the introduction of the nitro-functionalized phenyl group acts as a novel antigenic determinant, or hapten, sufficient to initiate an immune cascade against the entire protein. researchgate.net The findings suggest that this approach could be a broadly applicable method for developing therapeutic vaccines against weakly immunogenic self-antigens, such as those associated with cancer. researchgate.netnih.gov

Diverse Biological Activities of this compound Derivatives

Derivatives of phenylalanine have emerged as a promising class of antiviral agents, particularly as inhibitors of the HIV-1 capsid (CA) protein. informahealthcare.comnih.gov The CA protein is a critical, yet underexploited, therapeutic target due to its essential roles in both the early and late stages of the viral lifecycle, including uncoating, nuclear entry, and assembly. nih.govnih.gov

Scientists have designed and synthesized novel phenylalanine derivatives that bind to a crucial pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the viral hexamer. nih.govpnas.org One of the most extensively studied lead compounds in this class is PF-74. nih.gov While PF-74 itself has limitations like poor metabolic stability, it has served as a scaffold for developing more potent analogs. informahealthcare.comnih.gov

For example, various derivatives have been synthesized that show moderate to exceptional anti-HIV-1 activity. nih.gov In one study, a 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c ) and an indolin-5-amine (B94476) substituted derivative (V-25i ) displayed significant anti-HIV-1 activity with EC₅₀ values of 5.14 µM and 2.57 µM, respectively. nih.gov Another study on 1,2,4-triazole (B32235) phenylalanine derivatives identified compound d19 as having excellent potency against both HIV-1 (EC₅₀ = 0.59 µM) and HIV-2 (EC₅₀ = 2.69 µM). researchgate.net

Table 1: Antiviral Activity of Selected Phenylalanine Derivatives Against HIV

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
PF-74HIV-10.42>11.56>27.5
II-13cHIV-15.14>9.51>1.85
V-25iHIV-12.57>8.55>3.33
d19HIV-10.5995.80>162
d19HIV-22.6995.80>35.6

EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration. Data sourced from multiple studies. nih.govresearchgate.net

Regarding resistance, studies on the parent compound PF-74 show that HIV-1 resistance is complex and requires multiple amino acid substitutions in the viral CA protein. asm.orgnih.gov Mutations like Q67H, K70R, H87P, T107N, and L111I in the capsid have been shown to collectively reduce inhibitor binding. asm.org Interestingly, the development of resistance can impair viral fitness and alter the virus's dependence on host factors needed for nuclear entry, suggesting that there may be a high functional barrier to clinical resistance for inhibitors targeting this site. asm.orgnih.gov The development of novel derivatives aims to create compounds with an improved profile against drug-resistant mutations. informahealthcare.comresearchgate.net

Derivatives of this compound and related structures have demonstrated potential as both anti-inflammatory and analgesic agents. The core structure, combining an amino acid with a sulfonyl group, is found in compounds targeting key pathways in inflammation and pain signaling.

For anti-inflammatory action, studies have shown that L-beta-phenylalanine can inhibit carrageenan-induced edema, a standard model for evaluating anti-inflammatory drugs. nih.gov This effect is thought to be related to interference with the synthesis or action of prostaglandins, which are key mediators of inflammation. nih.gov More complex sulfonamide derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6), and by selectively inhibiting the COX-2 enzyme over COX-1. nih.gov The selective inhibition of COX-2 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) that leads to reduced gastrointestinal side effects.

In the realm of analgesia, dipeptide derivatives containing modified phenylalanine or tryptophan have shown significant antinociceptive effects. nih.gov Phenylalanylalanine and its N-terminal derivatives have been found to possess analgesic properties, with the nature of the substituent affecting the compound's hydrophobicity and, consequently, its transport and action. nih.gov Other research on dipeptides containing a nitrophenylsulfenyl (Nps) group, structurally related to the nitrophenylsulfonyl group, reported naloxone-reversible antinociceptive effects, indicating a mechanism involving the opioid system. nih.gov

Recent research has highlighted the dual potential of this compound derivatives as both antimalarial and antioxidant agents. The generation of oxidative stress is a key feature of malaria pathophysiology, making compounds with dual functions particularly attractive.

A study focused on new phenylalanine-derived carboxamides, which used ((4-nitrophenyl)sulfonyl)phenylalanine as a starting intermediate, demonstrated effective in vitro antimalarial and antioxidant action. researchgate.net These compounds were designed to target enzymes crucial for the parasite's survival, such as the FKBP35 binding domain of Plasmodium falciparum. researchgate.net Similarly, other studies on sulfonamide-dipeptide derivatives reported significant activity against P. falciparum, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Table 2: Antimalarial and Antioxidant Activity of Selected Sulfonamide-Dipeptide Derivatives

Compound IDAntimalarial Activity (IC₅₀ against P. falciparum, µM)Antioxidant Activity (DPPH Scavenging, IC₅₀ µg/mL)
7hNot specified7.53
7mNot specified7.21
7nNot specified6.01
Ascorbic Acid (Standard)N/A5.54

IC₅₀: Half maximal inhibitory concentration. Data sourced from a study on toluene-sulfonamide dipeptide derivatives. nih.gov

Research Applications and Future Directions for N 4 Nitrophenylsulfonyl L Phenylalanine

N-(4-Nitrophenylsulfonyl)-L-phenylalanine as a Chemical Biology Tool

The distinct characteristics of this compound make it a valuable asset in chemical biology, enabling researchers to probe and manipulate complex biological processes.

Development of Spectroscopic Reporters in Protein Systems

While direct applications of this compound as a spectroscopic reporter are still an emerging area of research, the inherent properties of its constituent parts suggest significant potential. The nitroaromatic group is known to possess useful spectroscopic characteristics. For instance, related photoreactive phenylalanine analogs, such as p-(4-hydroxybenzoyl)phenylalanine, have been synthesized and successfully used as photoaffinity labels to investigate peptide-receptor interactions. nih.gov These analogs can be radioiodinated, allowing for the precise identification of binding sites within proteins. nih.gov The 4-nitrophenylsulfonyl moiety in this compound, with its strong electron-withdrawing nitro group, can act as a quenching agent or a sensitive probe for changes in the local microenvironment within a protein. This makes it a candidate for developing new spectroscopic tools to study protein dynamics and interactions.

Role in Peptidomimetic and Peptide Chemistry Research

The field of peptidomimetics seeks to create molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, and biological activity. nih.govyoutube.com this compound plays a crucial role in this area. The nosyl group can serve as a protecting group for amines during peptide synthesis, a fundamental process in creating custom peptides. youtube.comrsc.org By incorporating this non-canonical amino acid derivative into a peptide sequence, researchers can introduce unique structural constraints and functionalities. This can lead to the development of peptidomimetics with enhanced resistance to enzymatic degradation, a common challenge with natural peptides. youtube.com The modification of the peptide backbone with such derivatives can significantly alter the resulting molecule's conformation and biological function. nih.gov

Application as Building Blocks for Complex Biomolecules

This compound and its parent compound, L-4-nitrophenylalanine, are valuable building blocks for the synthesis of more complex biomolecules. researchgate.net L-4-nitrophenylalanine is a recognized intermediate in the synthesis of various medicines and can be produced through the nitration of L-phenylalanine. researchgate.netgoogle.com These non-canonical amino acids can be incorporated into proteins through genetic code expansion, allowing for the introduction of novel chemical functionalities in living organisms. researchgate.net This opens up possibilities for creating proteins with tailored properties for various applications, from therapeutics to materials science. The use of such building blocks is integral to the ongoing progress in creating new biologically active molecules. nih.gov

Advanced Therapeutic Applications of this compound Derivatives

The structural scaffold of this compound has been a fertile ground for the discovery of new therapeutic agents, with its derivatives showing promise in preclinical studies for a range of diseases.

Preclinical Development of HIV Therapeutics

A significant area of research has been the development of phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein. nih.govnih.govmdpi.comdrexel.edu The CA protein is a critical and clinically unexploited target in the HIV life cycle. drexel.edu By modifying the phenylalanine structure, researchers have designed and synthesized novel compounds that bind to the CA protein and disrupt its function, thereby inhibiting viral replication. nih.govnih.gov Preclinical studies have identified several phenylalanine derivatives with potent anti-HIV-1 activity.

Table 1: Anti-HIV-1 Activity of Selected Phenylalanine Derivatives

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Target
13m 4.33 >57.74 >13.33 HIV-1 CA
PF-74 (Lead Compound) 5.95 >70.50 >11.85 HIV-1 CA
II-13c 5.14 >200 >38.91 HIV-1 CA
V-25i 2.57 10.32 4.01 HIV-1 CA
I-19 2.53 107.61 42.53 HIV-1 CA

EC₅₀: The concentration of the compound required to achieve 50% protection of MT-4 cells against HIV-1-induced cytopathic effect. CC₅₀: The concentration of the compound required to reduce the viability of uninfected cells by 50%. SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from multiple studies. nih.govnih.govmdpi.com

These findings underscore the potential of this compound derivatives as a platform for developing new anti-HIV drugs.

Exploration in Anti-Inflammatory and Anticancer Therapies

Derivatives of phenylalanine have also been investigated for their potential as anti-inflammatory and anticancer agents. nih.govmdpi.com In cancer research, various L-phenylalanine and β-phenylalanine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.comresearchgate.net For example, certain L-prolinamide derivatives incorporating a nitrophenyl group have shown potent antitumor activity against liver and lung cancer cells. researchgate.net Similarly, novel L-phenylalanine dipeptides have been found to inhibit the proliferation of prostate cancer cells by inducing apoptosis and targeting specific proteins involved in tumor growth and inflammation. nih.govnih.gov

Table 2: Anticancer Activity of Selected Phenylalanine Derivatives

Compound Cancer Cell Line Activity
4a A549 (Lung) 95.41 ± 0.67% inhibition at 100 µM
4u A549 (Lung) 83.36 ± 1.70% inhibition at 100 µM
4a HCT-116 (Colon) 93.33 ± 1.36% inhibition at 100 µM
4u HCT-116 (Colon) 81.29 ± 2.32% inhibition at 100 µM
7c PC3 (Prostate) Potent antitumor activity in vitro and in vivo
13b H69 & H69AR (Lung) Potent antiproliferative activity, comparable to cisplatin

Data sourced from multiple preclinical studies. nih.govmdpi.comresearchgate.net

These studies highlight the promise of this compound derivatives as a source of new drug candidates for the treatment of cancer and potentially inflammatory diseases. The ability to modify the core structure allows for the fine-tuning of biological activity and the development of targeted therapies.

Emerging Research Avenues and Methodological Advancements

The unique structural characteristics of this compound, particularly the presence of the nitroaromatic ring and the chiral amino acid core, position it as a valuable tool in modern chemical and biological research. These features are being increasingly leveraged in cutting-edge methodologies aimed at accelerating drug discovery and developing highly selective analytical tools.

Integration with Combinatorial Chemistry and High-Throughput Screening

The quest for novel bioactive compounds has been revolutionized by the advent of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds, while HTS enables the rapid testing of these libraries for biological activity. nih.govnih.gov The "nosyl" (4-nitrophenylsulfonyl) group in this compound offers distinct advantages for its integration into these platforms.

The nosyl protecting group is notable for its stability under a variety of reaction conditions and its straightforward removal, making it a suitable candidate for the multi-step syntheses involved in creating peptide and small molecule libraries. nih.gov In the context of combinatorial peptide library synthesis, this compound can be utilized as a key building block. nih.gov By systematically incorporating this modified amino acid into peptide sequences, researchers can generate vast libraries of molecules with diverse structural and functional properties. These libraries can then be screened to identify ligands for specific biological targets. researchgate.net

Table 1: Application of this compound in Library Synthesis

FeatureRelevance in Combinatorial Synthesis
Nosyl Group Stable protecting group, allows for controlled, stepwise synthesis of peptide and small molecule libraries.
Phenylalanine Core Provides a foundational scaffold that can be further modified to explore a wide chemical space.
Nitro Group Can serve as a handle for further chemical modification or as a spectroscopic tag for detection in screening assays.

High-throughput screening assays are designed to rapidly evaluate the biological activity of thousands to millions of compounds. stuba.sk While no specific HTS campaigns solely focused on this compound have been detailed in the available literature, its derivatives are amenable to such screening. For instance, the nitro group can be exploited for colorimetric or fluorescent readouts in certain assay formats. The development of robust HTS assays is crucial for identifying lead compounds from large chemical libraries. stuba.sktcichemicals.com

Molecular Imprinting for Selective Biomolecule Recognition

Molecular imprinting is a powerful technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. researchgate.net These molecularly imprinted polymers (MIPs) function as artificial receptors, exhibiting high selectivity and affinity for their template, much like natural antibodies. researchgate.netnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the template.

This compound is an excellent candidate for use as a template molecule in the synthesis of MIPs for several reasons:

Defined Structure: Its rigid and well-defined structure allows for the formation of highly specific binding cavities within the polymer matrix.

Functional Groups: The molecule possesses multiple points of interaction, including the sulfonyl group, the nitro group, the carboxylic acid, and the aromatic rings. These can form non-covalent interactions (such as hydrogen bonds, π-π stacking, and dipole-dipole interactions) with various functional monomers, leading to stable pre-polymerization complexes and, consequently, highly selective recognition sites. stuba.sk

Studies have demonstrated the successful creation of MIPs for structurally related molecules like L-phenylalanine and 4-nitrophenol (B140041). researchgate.netnih.govnih.gov For instance, MIPs have been prepared for L-phenylalanine using methacrylic acid as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker, demonstrating enantioselective recognition. stuba.sknih.gov Similarly, MIPs selective for 4-nitrophenol have been synthesized, highlighting the feasibility of imprinting molecules with a nitroaromatic moiety. researchgate.netnih.gov

Table 2: Potential Interactions in this compound Imprinting

Functional Group on TemplatePotential Interacting Functional MonomerType of Interaction
Carboxylic Acid 4-vinylpyridine, Methacrylic acidHydrogen Bonding, Ionic Interaction
Nitro Group Styrene derivativesπ-π Stacking
Phenyl Ring Styrene, AcrylamideHydrophobic, π-π Stacking
Sulfonyl Group AcrylamideHydrogen Bonding, Dipole-Dipole

The resulting MIPs created using this compound as a template could be employed in various applications, including:

Selective Solid-Phase Extraction: For the specific extraction and pre-concentration of the compound or its analogs from complex samples.

Chromatographic Separation: As a chiral stationary phase for the separation of enantiomers of phenylalanine derivatives.

Chemical Sensors: For the development of sensors capable of detecting and quantifying this compound with high sensitivity and selectivity. mdpi.com

The ability to generate these highly selective synthetic receptors opens up new possibilities for analytical chemistry, drug metabolism studies, and environmental monitoring. The robustness and cost-effectiveness of MIPs compared to their biological counterparts make them an attractive technology for future research and development. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-Nitrophenylsulfonyl)-L-phenylalanine, and what conditions maximize yield?

  • Methodology : React L-phenylalanine with 4-nitrophenylsulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (pH 8–9, adjusted with NaHCO₃ or triethylamine) at 0–5°C. Purify via recrystallization using ethanol/water (7:3 v/v) to achieve >90% purity. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR (DMSO-d₆): Aromatic protons of the nitro group appear as a doublet at δ 8.2–8.4 ppm; the α-proton resonates at δ 4.3 ppm (multiplet).
  • IR : Sulfonamide S=O stretches at 1320 cm⁻¹ and nitro group NO₂ asymmetric stretch at 1520 cm⁻¹.
  • Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 379.2 .

Q. What storage conditions preserve the stability of this compound?

  • Methodology : Store in sealed, light-protected containers under nitrogen at -20°C. Avoid moisture and oxidizing agents. Stability studies (HPLC, 12 months) show <2% degradation under these conditions .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitutions compared to tosyl analogs?

  • Methodology : The nitro group’s electron-withdrawing effect enhances sulfonate leaving-group ability. Kinetic studies (HPLC-monitored) in DMF at 60°C show reactions with benzylamine proceed 3–5× faster than tosyl analogs. Activation energy (ΔG‡) is reduced by ~15 kJ/mol .

Q. What strategies resolve contradictions in reported catalytic activity for asymmetric synthesis applications?

  • Methodology : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) or catalyst loading (5% vs. 10% Pd/C). Reproduce results using controlled anhydrous conditions (argon atmosphere) and in situ FTIR to monitor intermediates. Statistical DOE (Design of Experiments) identifies critical variables .

Q. How can molecular docking optimize enzyme inhibitor designs leveraging the nitro group’s electrostatic properties?

  • Methodology : Use AMBER force fields in GROMACS for MD simulations, assigning partial charges to the nitro group. Docking (AutoDock Vina) reveals stable binding when nitro forms H-bonds with arginine residues (ΔG = -9.2 kcal/mol). Validate with IC₅₀ assays (Ki = 12 nM) .

Q. What degradation pathways occur under acidic/thermal stress, and how are they monitored?

  • Methodology :

  • Acidic Hydrolysis (0.1M HCl, 60°C): Cleaves sulfonamide bond, yielding 4-nitrophenylsulfonic acid (LC-MS m/z 203) and L-phenylalanine.
  • Thermal Degradation (>100°C): Nitro group reduces to amine, detected via ¹³C NMR (δ 125 ppm for aromatic C-NO₂ → δ 135 ppm for C-NH₂). Arrhenius plots (k = 0.05 h⁻¹ at 120°C) quantify stability .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for sulfonylation reactions?

  • Analysis : Variations arise from reaction time (12–24 hours), stoichiometry (1:1.2 vs. 1:1.5 molar ratio of L-phenylalanine to sulfonyl chloride), or workup methods (extraction vs. precipitation). Optimize via response surface methodology (RSM) to identify ideal parameters (e.g., 1:1.3 ratio, 18 hours, 85% yield) .

Q. How do discrepancies in NMR peak assignments for diastereomers arise?

  • Analysis : Solvent choice (CDCl₃ vs. DMSO-d₆) and concentration affect splitting patterns. Use NOESY to confirm stereochemistry: cross-peaks between α-proton and nitro group protons confirm S-configuration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-Nitrophenylsulfonyl)-L-phenylalanine
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N-(4-Nitrophenylsulfonyl)-L-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.